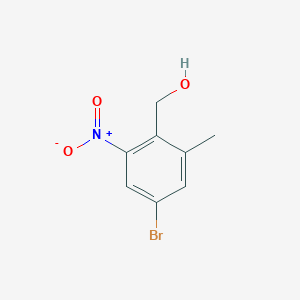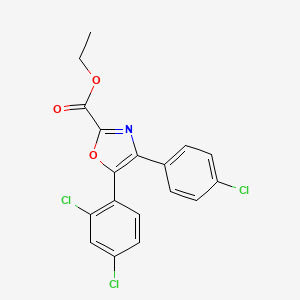
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a synthetic organic compound that belongs to the oxazole family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with chlorinated phenyl groups and an oxazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base, followed by cyclization with ethyl oxalyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can be compared with other oxazole derivatives, such as:
- Ethyl 4-phenyl-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Ethyl 4-(4-bromophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
- Ethyl 4-(4-fluorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different halogen atoms (chlorine, bromine, fluorine) can affect the compound’s properties, making this compound unique in its specific interactions and applications.
Properties
Molecular Formula |
C18H12Cl3NO3 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C18H12Cl3NO3/c1-2-24-18(23)17-22-15(10-3-5-11(19)6-4-10)16(25-17)13-8-7-12(20)9-14(13)21/h3-9H,2H2,1H3 |
InChI Key |
UYXWXFRURXPVJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(O1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-[(4-nitrophenyl)methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide](/img/structure/B13084390.png)
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
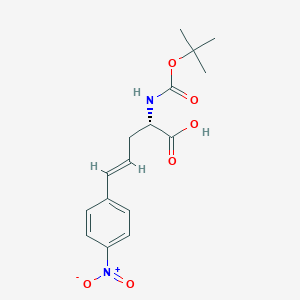
![3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084411.png)
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)
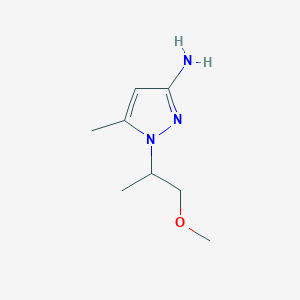
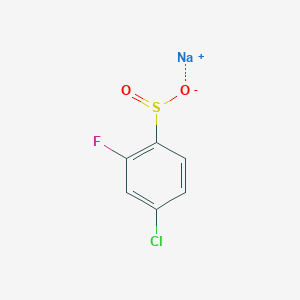
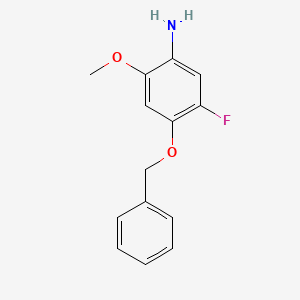
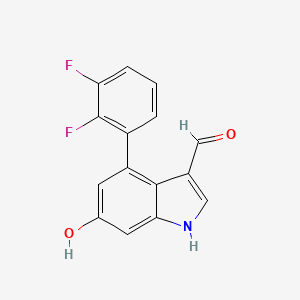
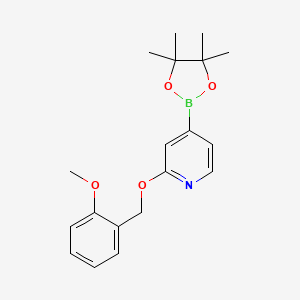
![(2S)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B13084451.png)
